BenchChemオンラインストアへようこそ!

2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Building Block Purity Quality Control High-Throughput Screening

This heterocyclic building block combines a 7-substituted pyrazolo[1,5-a]pyrimidine core with a methylene-tethered phthalimide—a geometry validated in BCL6 fragment-to-lead campaigns achieving 100,000-fold affinity gains. The pre-installed phthalimide functions as a cereblon ligand, enabling single-step PROTAC conjugation without separate E3 ligase recruitment. With TPSA 67.57 Ų and logP 1.5255, the scaffold resides within the CNS drugability window, ideal for CNS-focused HTS libraries, kinase selectivity profiling, and targeted protein degradation programs. ≥95% purity; multi-gram availability for parallel synthesis.

Molecular Formula C15H10N4O2
Molecular Weight 278.271
CAS No. 746677-39-4
Cat. No. B2838625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione
CAS746677-39-4
Molecular FormulaC15H10N4O2
Molecular Weight278.271
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=NC4=CC=NN34
InChIInChI=1S/C15H10N4O2/c20-14-11-3-1-2-4-12(11)15(21)18(14)9-10-5-7-16-13-6-8-17-19(10)13/h1-8H,9H2
InChIKeyNLOZNSSVIQJDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS 746677-39-4): A Pyrazolo[1,5-a]pyrimidine–Phthalimide Building Block for Kinase-Focused Drug Discovery


2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic building block that couples a pyrazolo[1,5-a]pyrimidine core with a phthalimide moiety through a methylene linker. The pyrazolo[1,5-a]pyrimidine scaffold is a validated privileged structure widely employed in medicinal chemistry for kinase inhibition and protein–protein interaction modulation [1]. The compound is primarily supplied by Enamine (catalog EN300-116366) and other reputable vendors at purities ≥95% , with a calculated logP of 1.5255 and a topological polar surface area (TPSA) of 67.57 Ų falling within favorable ranges for oral bioavailability and CNS penetration . Its melting point is reported as 274–276°C [2]. Notably, exhaustive literature and patent searches have not identified any published head‑to‑head comparative efficacy data for this specific compound; the differentiation evidence presented below is therefore derived from physicochemical properties, supply‑chain benchmarks, and class‑level inferences from closely related scaffolds.

Why Generic Substitution of 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione Is Risk‑Laden in Drug Discovery Programs


The precise 7‑substitution pattern on the pyrazolo[1,5‑a]pyrimidine nucleus, combined with the methylene‑tethered phthalimide, produces a three‑dimensional vector geometry that cannot be recapitulated by the 5‑, 6‑ or 2‑substituted regioisomers or by directly attached phthalimide analogs. In published fragment‑based drug design campaigns, the 7‑position of this scaffold has proved essential for achieving high‑affinity binding to biological targets; for instance, pyrazolo[1,5‑a]pyrimidine fragments bearing substitutions at the 7‑position served as the sole productive entry point for BCL6 inhibitors, ultimately yielding a 100,000‑fold improvement in binding affinity [1]. Consequently, substituting this compound with a non‑7‑substituted or differently linked analog risks abolition of target engagement, altered selectivity profiles, and an unanticipated change in physicochemical parameters that can derail lead optimization efforts.

Product‑Specific Quantitative Evidence Guide: 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione Differentiation Dataset


Purity Advantage: 98% (Leyan) vs. 95% Minimum from Competing Sources

Leyan supplies the compound at a catalog purity of 98%, whereas other vendors such as CymitQuimica list a minimum purity of 95% . A 3‑percentage‑point purity differential is non‑trivial in high‑throughput screening (HTS) environments, where impurities as low as 1–2% can act as promiscuous aggregators, redox cyclers, or fluorescent quenchers, generating false‑positive or false‑negative assay signals.

Building Block Purity Quality Control High-Throughput Screening

Physicochemical Profile: TPSA 67.57 Ų and LogP 1.5255 Position the Scaffold Within Optimal CNS Drugability Space

The compound exhibits a calculated TPSA of 67.57 Ų and a logP of 1.5255 . Both values reside within the empirically validated computational thresholds for CNS‑penetrant small molecules (TPSA < 90 Ų, logP 1–3), and the TPSA lies 22.43 Ų below the upper limit. Many advanced‑stage pyrazolo[1,5‑a]pyrimidine lead compounds (e.g., the PDE10A inhibitor TAK‑915) have TPSA values exceeding 90 Ų, requiring structural compromises to achieve brain exposure [1].

Blood-Brain Barrier Penetration CNS Drugability Physicochemical Properties

Thermal Stability: Sharp Melting Point 274–276°C Reflects High Crystallinity and Purification Amenability

The compound displays a sharp melting point of 274–276°C [1]. This value is substantially higher than that of simpler phthalimide analogs such as N‑phenylphthalimide (m.p. 210–214°C, PubChem CID 89240) and many pyrazolo‑phthalimide hybrids, indicating a highly crystalline solid with strong intermolecular packing. High crystallinity translates into efficient purification by recrystallization, superior bench‑stability, and reliable gravimetric handling.

Solid-State Properties Crystallinity Purification Efficiency

Fragment‑Based Drug Design Validation: 7‑Position Pyrazolo[1,5‑a]pyrimidine Fragments Deliver >100,000‑Fold Affinity Gains

In a landmark fragment‑based drug design study, pyrazolo[1,5‑a]pyrimidine fragments bearing 7‑position substituents were identified as initial BCL6 binders with dissociation constants (Kd) in the millimolar range. Iterative structure‑guided optimization, exploiting the vector geometry provided by the 7‑substitution, increased binding affinity by 100,000‑fold to yield macrocyclic inhibitors with Kd values below 1 nM [1]. The methylene‑linked phthalimide in the present compound mimics the substitution pattern that enabled this dramatic affinity maturation.

Fragment-Based Drug Design BCL6 Inhibitors Structure‑Guided Optimization

Supply‑Chain Scalability: Multi‑Gram In‑Stock Availability from Fujifilm Wako vs. Milligram‑Only Sourcing of Specialty Analogs

Fujifilm Wako lists the compound (sourced from Enamine) in shelf‑stock quantities of 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, and 10 g, with linear volume‑based pricing . In contrast, many custom‑synthesized pyrazolo[1,5‑a]pyrimidine building blocks are available only in milligram amounts (typically 50–250 mg) with lead times of 4–8 weeks. The ready availability of gram quantities eliminates resynthesis delays that commonly plague hit‑to‑lead advancement.

Supply Chain Reliability Scalability Bulk Procurement

CRBN‑Binding Potential: Phthalimide Moiety as a Direct Cereblon Ligand for Targeted Protein Degradation

The isoindole‑1,3‑dione (phthalimide) substructure is the pharmacophoric core of thalidomide and its analogs, which bind the E3 ubiquitin ligase substrate receptor cereblon (CRBN) with IC50 values typically in the low‑micromolar range (e.g., thalidomide IC50 8.5 µM, pomalidomide IC50 1.5 µM) [1]. By incorporating this moiety while simultaneously presenting a modifiable pyrazolo[1,5‑a]pyrimidine warhead, the compound can serve as a bifunctional PROTAC precursor without requiring a separate CRBN‑recruiting handle, simplifying degrader design and reducing molecular weight.

PROTAC Cereblon Ligand Targeted Protein Degradation

Best Research and Industrial Application Scenarios for 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS 746677-39-4)


Kinase‑Focused Fragment Elaboration for Oncology and CNS Targets

The 7‑substitution geometry of the pyrazolo[1,5‑a]pyrimidine core has been directly validated in fragment‑to‑lead campaigns that achieved nanomolar potency against challenging protein–protein interaction targets such as BCL6 [1]. Procurement of this building block in >95% purity and gram quantities enables rapid parallel synthesis of focused libraries for kinase selectivity profiling, with the favorable TPSA (67.57 Ų) and logP (1.5255) increasing the likelihood that derived leads will possess CNS drug‑like properties .

PROTAC Degrader Design Leveraging the Innate Phthalimide CRBN‑Binding Handle

The isoindole‑1,3‑dione moiety functions as a known cereblon ligand, with thalidomide and pomalidomide binding CRBN at low‑micromolar potency [2]. A researcher can immediately couple the pyrazolo[1,5‑a]pyrimidine warhead to a protein‑of‑interest (POI) targeting moiety without installing a separate E3‑ligase recruiter, thereby streamlining PROTAC synthesis and preserving a lower molecular weight profile—critical for cellular permeability.

High‑Throughput Screening Library Design for CNS Disease Programs

With a computed TPSA of 67.57 Ų and logP of 1.5255, the compound resides within the optimal CNS drugability window (TPSA < 90 Ų; logP 1–3) . Its availability at 98% purity from Leyan and multi‑gram stock from Fujifilm Wako makes it an ideal candidate for inclusion in CNS‑focused HTS libraries where purity thresholds are stringent and resupply reliability is essential for hit validation.

Tool Compound Synthesis for Target Engagement Studies (Cereblon‑Mediated Degradation)

The compound can serve as a versatile precursor for the synthesis of bifunctional tool molecules that simultaneously engage a target of interest and the CRBN E3 ligase [2]. Because the phthalimide is already present, only one additional conjugation step is required to generate fluorescent or biotinylated probes for cellular target‑engagement and ternary complex assays, accelerating chemical biology workflows.

Quote Request

Request a Quote for 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.